Methyl 2-acetyl-5-chlorobenzoate
Overview
Description
Methyl 2-acetyl-5-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MACB. MACB is a white crystalline solid that is soluble in organic solvents and has a melting point of 75-77°C. This compound is used in a variety of research applications including organic synthesis, drug discovery, and biochemical analysis.
Scientific Research Applications
1. Synthesis of Pharmaceutical Intermediates
Methyl 2-acetyl-5-chlorobenzoate is utilized in the synthesis of various pharmaceutical intermediates. For example, 2-chlorobenzoic acid, a derivative, is used as an intermediate in the production of diclofenac sodium, a widely used medication. Research has explored the kinetics and mechanisms of synthesizing 2-chlorobenzoic acid, highlighting the potential for improving industrial production methods (Bushuiev, Halstian, & Kotova, 2020).
2. Chemical Reaction Studies
Studies have been conducted on the regioselectivity of methyl chlorobenzoate analogues, including methyl 2-acetyl-5-chlorobenzoate, in reactions with trimethylstannyl anions. This research provides insights into the reactivity and potential applications of these compounds in various chemical syntheses (Montañez, Uranga, & Santiago, 2010).
3. Microbial Cometabolism Research
Research involving the cometabolism of related compounds by bacteria such as Pseudomonas demonstrates the potential for microbial degradation of chlorobenzoates. This can be crucial for understanding environmental bioremediation processes and developing new strategies for managing pollution (Knackmuss, Hellwig, Lackner, & Otting, 1976).
4. Research in Molecular Physics
Studies on the structure and torsional dynamics of related molecules, like 2-acetyl-5-methylfuran, contribute to a deeper understanding of the physical and chemical properties of methyl 2-acetyl-5-chlorobenzoate derivatives. This research is significant for applications in material science and molecular physics (Van, Stahl, & Nguyen, 2016).
5. Application in Epigenetics
In the field of epigenetics, derivatives of methyl 2-acetyl-5-chlorobenzoate have been used in studies examining the reactivation of silenced genes through inhibition of DNA methylation and histone deacetylation. This research has implications for understanding gene expression regulation and developing new cancer treatments (Grassi et al., 2003).
properties
IUPAC Name |
methyl 2-acetyl-5-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZRWIVKZXLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-5-chlorobenzoate | |
CAS RN |
1210474-89-7 | |
Record name | methyl 2-acetyl-5-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.